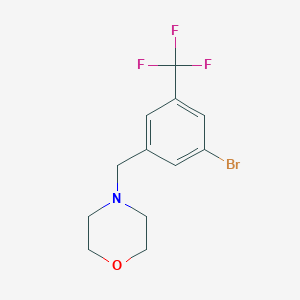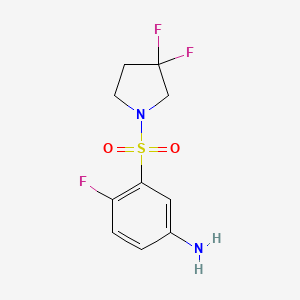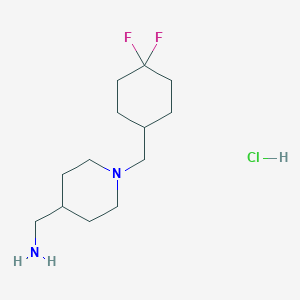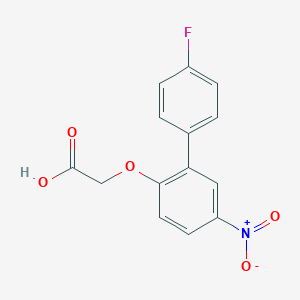
(4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group at the 4’ position, a nitro group at the 5 position, and an acetic acid moiety attached to the biphenyl structure through an oxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Oxy-Acetic Acid Introduction: The final step involves the formation of the oxy linkage and the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the biphenyl derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and fluorination steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: (4’-Amino-5-nitro-biphenyl-2-yloxy)-acetic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Esterification: (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid esters.
科学的研究の応用
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
(4’-Chloro-5-nitro-biphenyl-2-yloxy)-acetic acid: Similar structure but with a chloro group instead of a fluoro group.
(4’-Fluoro-5-amino-biphenyl-2-yloxy)-acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is unique due to the presence of both a fluoro and a nitro group, which impart distinct chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the nitro group can be a site for further chemical modifications or biological interactions.
特性
IUPAC Name |
2-[2-(4-fluorophenyl)-4-nitrophenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c15-10-3-1-9(2-4-10)12-7-11(16(19)20)5-6-13(12)21-8-14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYHUKEZQWLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
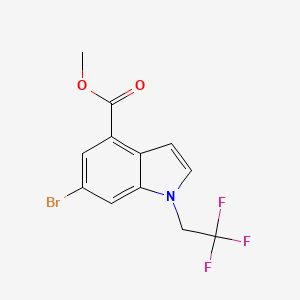
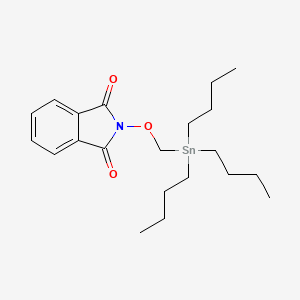
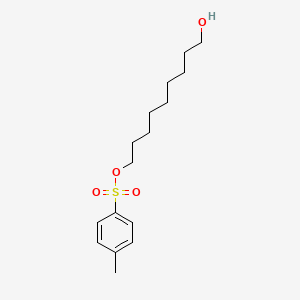
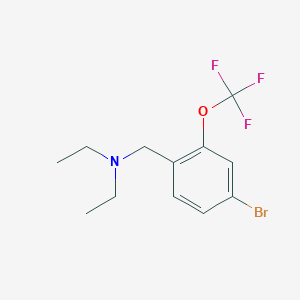
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
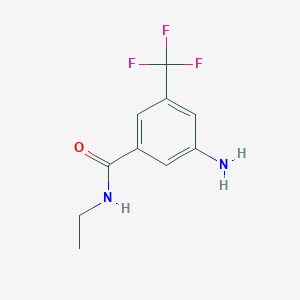
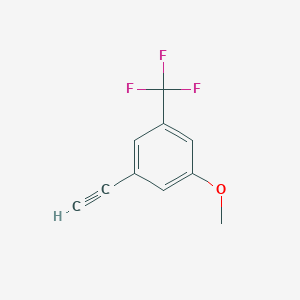
![Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8123347.png)
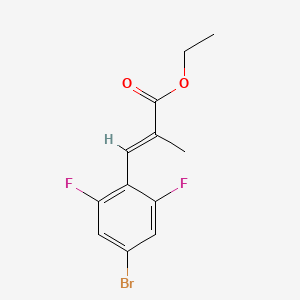

![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
